

Introduction: Unveiling the Potential of a Unique Fluorinated Scaffold

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Compound of Interest

Compound Name: 1-Bromo-2-(Trifluoromethylthio)Benzene

Cat. No.: B154326

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1-Bromo-2-(trifluoromethylthio)benzene is an organohalogen compound featuring a benzene ring substituted with both a bromine atom and a trifluoromethylthio (-SCF₃) group.[1][2] Its chemical formula is C₇H₄BrF₃S, with a molecular weight of approximately 257.07 g/mol . [1][3] This molecule serves as a valuable building block in organic synthesis and is of particular interest to researchers in medicinal chemistry and materials science.

The trifluoromethylthio group is a key pharmacophore due to its high lipophilicity, which can significantly enhance a drug molecule's ability to cross cell membranes, thereby improving its pharmacokinetic properties.[4][5] Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of parent molecules.[4][6] The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of this unique scaffold into more complex molecular architectures.

This guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the structural, electronic, and reactive properties of **1-bromo-2-(trifluoromethylthio)benzene**. By elucidating these fundamental characteristics, we can better predict its behavior in chemical reactions and its interactions in biological systems, thus accelerating the drug discovery and material design process.

Part 1: Theoretical and Computational Methodologies

A deep understanding of **1-bromo-2-(trifluoromethylthio)benzene** at the molecular level is paramount. Computational chemistry provides a powerful toolkit for this purpose. The choice of theoretical methods is critical for obtaining accurate and reliable results.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the workhorse for computational studies of molecules of this size. It offers a good balance between accuracy and computational cost. The B3LYP functional is a popular choice for many applications, though other functionals may be more suitable depending on the specific property being investigated.

Ab initio methods, such as Møller–Plesset second-order perturbation theory (MP2), can provide higher accuracy, particularly for describing non-covalent interactions, but at a greater computational expense.^[7] These methods are often used to benchmark DFT results.

Basis Sets

The choice of basis set is crucial for accurately representing the electronic structure of the molecule. For **1-bromo-2-(trifluoromethylthio)benzene**, which contains heavy atoms like bromine and sulfur, as well as highly electronegative fluorine atoms, Pople-style basis sets like 6-311++G(d,p) are often employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for describing the electron distribution around these atoms accurately.

Analysis of Intermolecular Interactions

To understand how this molecule might interact with other molecules, such as in a crystal lattice or at the active site of a protein, several analytical techniques are employed:

- Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions.^[7]
- Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor orbital interactions.^[7]
- Reduced Density Gradient (RDG): The RDG method is used to visualize and characterize weak non-covalent interactions.^[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactivity of a molecule.^[9] It visualizes the electrostatic potential on the electron density surface, with red regions indicating areas of negative potential (nucleophilic sites) and blue regions indicating areas of positive potential (electrophilic sites).

Part 2: Structural and Electronic Properties

Theoretical calculations provide detailed information about the geometry and electronic nature of **1-bromo-2-(trifluoromethylthio)benzene**.

Optimized Geometry and Conformational Analysis

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. The relative orientation of the trifluoromethylthio group with respect to the benzene ring is of particular interest. Computational analysis can identify the lowest energy conformer and the rotational barriers between different conformations.

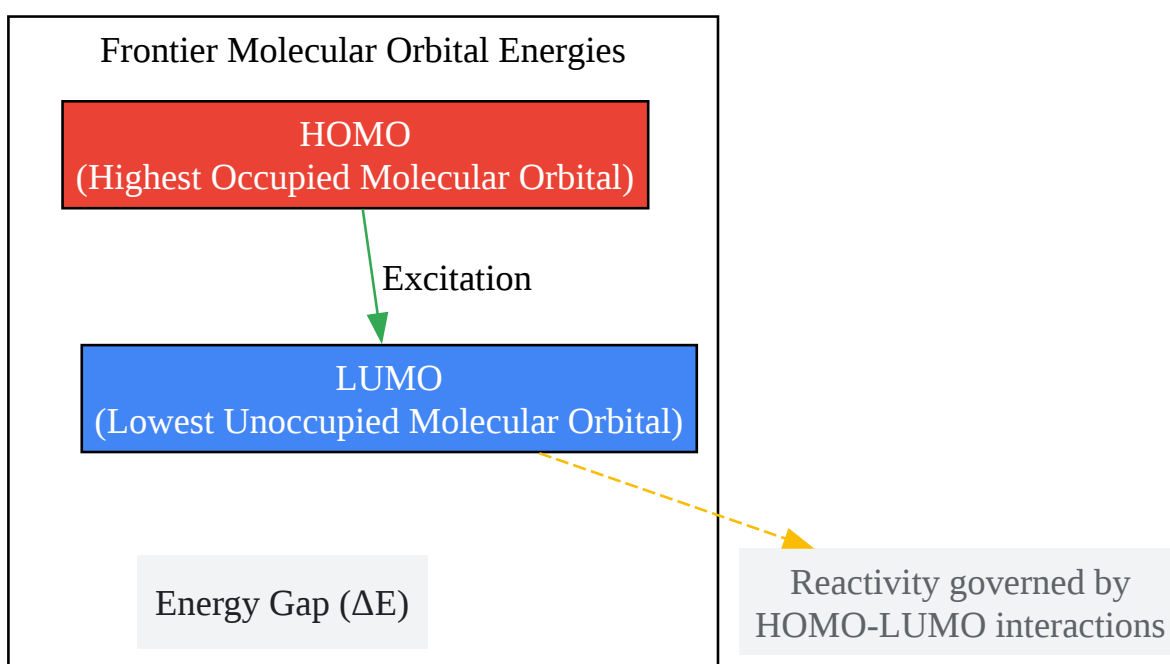
Parameter	Calculated Value (B3LYP/6-311++G(d,p))
C-Br Bond Length	~1.90 Å
C-S Bond Length	~1.80 Å
S-CF ₃ Bond Length	~1.85 Å
C-S-C Bond Angle	~103°
Dihedral Angle (C-C-S-C)	~90° (for the lowest energy conformer)

Note: These are representative values and may vary slightly with different computational methods.

Electronic Properties

The electronic properties of **1-bromo-2-(trifluoromethylthio)benzene** govern its reactivity and spectroscopic behavior.

- **Dipole Moment:** The molecule is expected to have a significant dipole moment due to the presence of electronegative halogen and trifluoromethylthio groups.
- **Frontier Molecular Orbitals (HOMO and LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. The HOMO is typically localized on the electron-rich aromatic ring and sulfur atom, while the LUMO may be distributed over the aromatic ring and the antibonding orbitals of the C-Br and S-C bonds. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.



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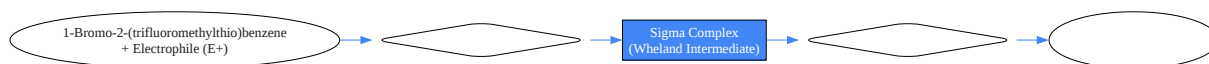
Caption: HOMO-LUMO energy level diagram.

Part 3: Reactivity and Mechanistic Insights

Theoretical studies can predict the reactivity of **1-bromo-2-(trifluoromethylthio)benzene** and elucidate the mechanisms of its reactions.

Electrophilic Aromatic Substitution

The benzene ring in this molecule is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the bromo and trifluoromethylthio substituents.[10] Computational analysis of the Wheland intermediate stability can predict the regioselectivity of such reactions. Generally, substitution is expected to occur at the positions meta to the more deactivating group.



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Caption: A generic pathway for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

While less common for unactivated aryl halides, nucleophilic aromatic substitution could be possible under certain conditions, especially with strong nucleophiles. The electron-withdrawing substituents would help to stabilize the Meisenheimer complex intermediate.

Cross-Coupling Reactions

The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Theoretical studies can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the reaction mechanism and predict the efficiency of different catalysts.

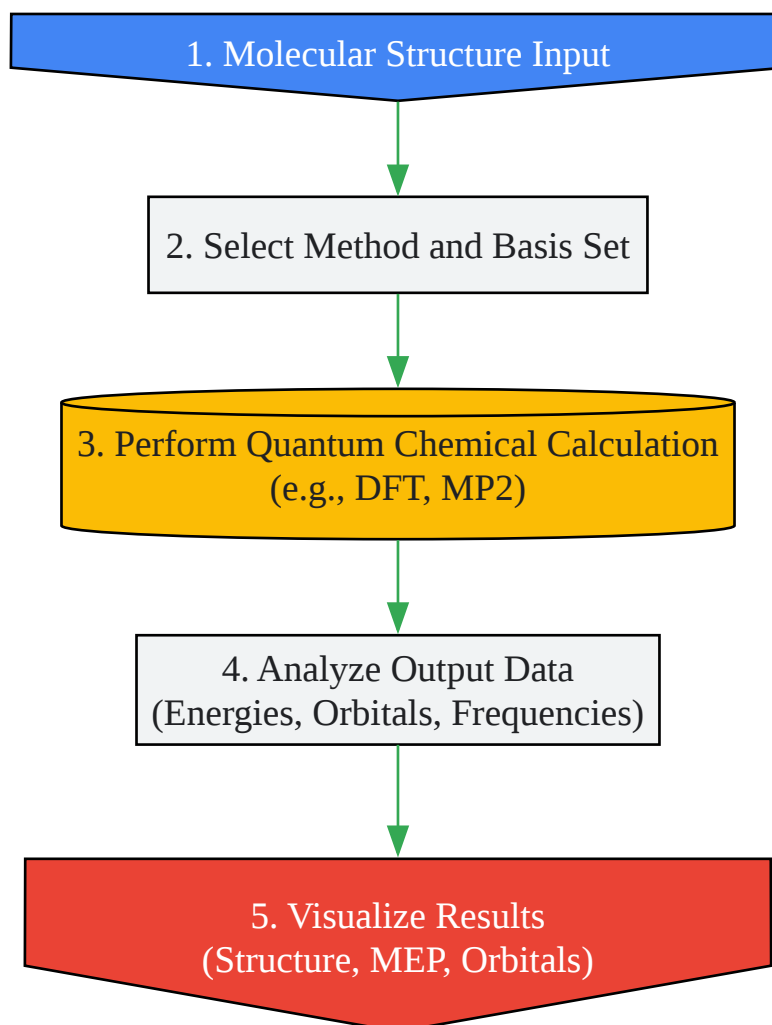
Part 4: Experimental Protocols for Theoretical Studies

This section provides a generalized workflow for performing a theoretical investigation on **1-bromo-2-(trifluoromethylthio)benzene**.

Computational Workflow

- **Structure Building:** Construct the 3D structure of the molecule using a molecular modeling program.

- **Input File Preparation:** Create an input file for the chosen quantum chemistry software (e.g., Gaussian, ORCA). This file specifies the molecular coordinates, the desired level of theory (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., geometry optimization, frequency calculation).
- **Job Submission:** Submit the calculation to a high-performance computing cluster.
- **Result Analysis:** Upon completion, analyze the output files to extract data on the optimized geometry, energies, electronic properties, and vibrational frequencies.
- **Visualization:** Use visualization software to view the optimized structure, molecular orbitals, and MEP maps.



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Caption: A typical workflow for computational chemistry studies.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of **1-bromo-2-(trifluoromethylthio)benzene**. By leveraging computational chemistry, researchers can predict its structure, electronics, and reactivity, thereby guiding synthetic efforts and accelerating the development of new pharmaceuticals and materials. The interplay between theoretical predictions and experimental validation is crucial for advancing our understanding and application of this versatile chemical entity.

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